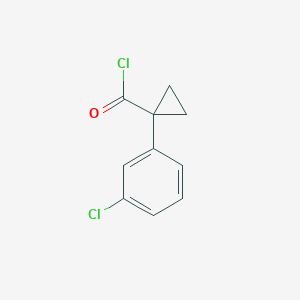

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride

Description

Propriétés

IUPAC Name |

1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTIQKKLOBAJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640621 | |

| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501698-47-1 | |

| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Chlorination of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid

The most common and industrially relevant method to prepare this compound is the chlorination of the corresponding carboxylic acid using chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride, phosphorus pentachloride, or phosphorus trichloride.

- Dissolve 1-(3-Chlorophenyl)cyclopropanecarboxylic acid in an inert solvent such as dichloromethane.

- Add thionyl chloride dropwise at low temperature (around 0°C) to control the exothermic reaction.

- Reflux the mixture for several hours (typically 2–6 hours) to ensure complete conversion.

- Remove excess thionyl chloride and solvent under reduced pressure to isolate the acid chloride.

This method yields the acid chloride with high purity (≥98%) and good yields (90–96%) under mild conditions without the need for catalysts or solvents in some cases.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorinating agent | Thionyl chloride (SOCl2) | Also oxalyl chloride, PCl5, PCl3 possible |

| Solvent | Dichloromethane (DCM) or none | DCM preferred for better control |

| Temperature | 0°C (addition), then reflux (50–100°C) | Controls reaction rate and safety |

| Reaction time | 2–6 hours | Until complete conversion |

| Yield | 90–96% | High purity product |

Synthesis via Cyclopropanation and Subsequent Functionalization

An alternative approach involves the synthesis of the precursor acid, 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, followed by chlorination. The acid itself can be prepared by cyclopropanation of suitable precursors such as 3-chlorobenzyl chloride with diethyl malonate, followed by cyclization and hydrolysis.

Subsequently, the acid is converted to the acid chloride as described above.

Preparation via Sulfonium Ylide Intermediates

A more specialized and novel method involves the use of stable sulfonium ylides derived from tetrahydrothiophenium salts. This method allows the preparation of cyclopropane carboxylic acid derivatives, which can then be converted to acid chlorides.

- Formation of 1-(carbalkoxymethyl)tetrahydrothiophenium halide esters by reaction of tetrahydrothiophene with haloacetic acid esters in inert solvents at mild temperatures (15–35°C).

- Generation of tetrahydrothiophenium carboxymethylide ylides by treatment with aqueous base (NaOH or KOH) in inert solvents at 10–50°C.

- Reaction of the ylide with activated olefins to form cyclopropane carboxylic acid esters.

- Hydrolysis and chlorination steps to obtain the acid chloride.

This method offers advantages in terms of stability of intermediates and control over reaction conditions, although it is more complex and less commonly used industrially.

Analysis of Reaction Conditions and Reagents

| Method | Chlorinating Agent | Solvent | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct chlorination of acid | Thionyl chloride, oxalyl chloride, PCl5, PCl3 | DCM or none | 0°C addition, reflux 50–100°C | 90–96 | Most common, industrially scalable |

| Cyclopropanation + chlorination | Thionyl chloride | DCM | Similar to above | Variable | Requires prior synthesis of acid |

| Sulfonium ylide route | Subsequent chlorination step | Various inert solvents | Mild (10–50°C) | Moderate | Novel, stable intermediates, complex |

Research Findings and Practical Considerations

- The chlorination reaction is typically exothermic and requires temperature control to avoid side reactions or decomposition.

- Thionyl chloride is preferred due to its efficiency and ease of removal of by-products (SO2 and HCl gases).

- The mole ratio of chlorinating agent to acid is usually slightly above 1:1 (1.1:1 to 1.2:1) to ensure complete conversion.

- The reaction is generally carried out in the absence of catalysts or solvents to simplify purification, but solvents like dichloromethane are used to moderate reaction conditions and improve handling.

- The acid chloride product is moisture sensitive and hydrolyzes readily to the corresponding acid; thus, anhydrous conditions and inert atmosphere are recommended during preparation and storage.

- Industrial scale production employs specialized equipment to safely handle corrosive reagents and control reaction parameters.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1. Acid synthesis | Cyclopropanation of 3-chlorobenzyl chloride with diethyl malonate, cyclization, hydrolysis | Diethyl malonate, base, hydrolysis conditions | Access to acid precursor | Multi-step, requires purification |

| 2. Acid chlorination | Reaction of acid with thionyl chloride | SOCl2, DCM, 0°C to reflux | High yield, straightforward | Requires moisture-free conditions |

| 3. Sulfonium ylide approach | Formation of sulfonium salts and ylides, reaction with olefins, hydrolysis, chlorination | Tetrahydrothiophene, haloacetic esters, base | Stable intermediates, novel method | Complex, less common industrially |

This comprehensive overview of preparation methods for this compound highlights the predominance of direct chlorination of the corresponding acid using thionyl chloride as the most practical and widely adopted approach. Alternative synthetic routes involving sulfonium ylides provide innovative pathways but are less common in industrial practice. The choice of method depends on scale, available precursors, and desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and water.

Solvents: Dichloromethane, tetrahydrofuran (THF), and other inert solvents.

Conditions: Reactions are typically carried out at room temperature or under reflux conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Applications De Recherche Scientifique

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Comparison of Cyclopropane-Carbonyl Chloride Derivatives

Key Findings :

- Electronic Effects : The electron-withdrawing -Cl group in the target compound enhances electrophilicity at the carbonyl carbon compared to the electron-donating -OCH₃ group in the methoxy analog. This increases reactivity toward nucleophiles (e.g., amines in condensation reactions) .

- Steric Considerations: The cyclopropane ring introduces steric hindrance, slowing hydrolysis compared to non-cyclopropane analogs like benzoyl chlorides.

Core Structure Modifications

1-Chlorocyclopropane-1-carbonyl Chloride (CAS: 73492-25-8)

- Molecular Formula : C₄H₅Cl₂O

- Key Differences : Lacks the aromatic phenyl group, reducing molecular weight (157.00 g/mol) and altering solubility (more polar). Used in small-molecule syntheses but less common in pharmaceuticals .

1-(3-Chlorophenyl)-2,2,2-trifluoroethyl Methylphosphonate (CAS: Not provided)

Chlorinated Alkane/Alkene Comparisons

3-Chloro-1-propene (Allyl Chloride, CAS: 107-05-1)

- Molecular Formula : C₃H₅Cl

- Key Contrasts: A simple chlorinated alkene with high volatility (bp 45°C). Used in polymer production, unlike the cyclopropane-carbonyl chloride derivatives, which are non-volatile and specialized for condensation reactions .

Reactivity Trends :

- Hydrolysis Stability : The 3-chlorophenyl analog is less prone to hydrolysis than 1-chlorocyclopropane-1-carbonyl chloride due to aromatic stabilization .

- Condensation Efficiency : Higher yields reported for reactions with electron-deficient aromatic rings (e.g., -Cl, -F) compared to -OCH₃ derivatives .

Activité Biologique

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with a chlorophenyl group and a carbonyl chloride functional group. The presence of the chlorine atom and the unique cyclic structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carbonyl chloride group can act as an electrophile, facilitating nucleophilic attack from biological molecules such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity or receptor binding, thereby influencing physiological processes.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects:

- Antimicrobial Activity : Studies have shown that related cyclopropane derivatives possess antimicrobial properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in managing conditions like arthritis or other inflammatory diseases.

- Neuropharmacological Effects : Investigations into similar compounds have revealed interactions with neurotransmitter systems, indicating potential for neuroprotective or psychotropic effects.

Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of several chlorinated cyclopropane derivatives. The results indicated that this compound showed significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Study 2: Anti-inflammatory Activity

In research conducted on inflammatory models, compounds derived from chlorophenyl cyclopropanes demonstrated marked reductions in pro-inflammatory cytokines. This suggests that this compound may modulate immune responses, potentially serving as a therapeutic agent for inflammatory disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuropharmacological Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Potential |

| 2-(4-Chlorophenyl)cyclopropanecarboxylic acid | High | Moderate | Minimal |

| 1-(4-Bromophenyl)cyclopropanecarbonitrile | Low | Significant | Potential |

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclopropanation of a 3-chlorophenyl-substituted precursor. A common route is the reaction of 3-chlorophenylmagnesium bromide with cyclopropanecarboxaldehyde under anhydrous conditions, followed by oxidation to the carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] . Key parameters include:

- Temperature control (0–5°C during Grignard reagent addition to avoid side reactions).

- Use of dry solvents (e.g., THF or diethyl ether) to prevent hydrolysis.

- Catalytic additives (e.g., CuCN for improved regioselectivity).

Yields range from 50–75%, with purity dependent on distillation or recrystallization steps .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A combination of techniques is required:

- ¹H NMR : Look for cyclopropane ring protons as a multiplet (δ 1.5–2.5 ppm) and aromatic protons from the 3-chlorophenyl group (δ 7.2–7.8 ppm, integrating 4H) .

- ¹³C NMR : The carbonyl chloride carbon appears at δ ~170 ppm; cyclopropane carbons resonate at δ ~25–35 ppm .

- FT-IR : Strong C=O stretch at ~1770 cm⁻¹ and C-Cl stretches at ~750 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 215 (M⁺, calculated for C₁₀H₇Cl₂O) with fragments at m/z 179 (loss of Cl) and 139 (cyclopropane ring cleavage) .

Q. What are the stability considerations for this compound under different storage and experimental conditions?

- Methodological Answer : The compound is moisture-sensitive due to the reactive acyl chloride group. Key stability protocols include:

- Storage under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers .

- Avoidance of protic solvents (e.g., water, alcohols) during reactions to prevent hydrolysis to the carboxylic acid.

- Short-term stability in anhydrous dichloromethane or toluene (<24 hours at 25°C) .

Advanced Research Questions

Q. How can this compound serve as a building block for serotonin receptor modulators?

- Methodological Answer : The 3-chlorophenyl group and cyclopropane ring mimic steric and electronic features of natural ligands. For example:

- 5-HT₂C Receptor Agonists : React the carbonyl chloride with piperazine derivatives to form amide bonds, generating compounds like 1-(3-Chlorophenyl)piperazine derivatives, which show affinity for serotonin receptors .

- Structure-Activity Relationship (SAR) : Modify the cyclopropane ring (e.g., fluorination) or phenyl substitution (e.g., 4-Cl vs. 3-Cl) to optimize binding kinetics .

Q. What strategies mitigate hazards when handling this compound in large-scale reactions?

- Methodological Answer : Safety protocols include:

- Use of closed-system reactors to minimize exposure to toxic vapors (e.g., HCl gas released during hydrolysis) .

- Quenching residual acyl chloride with ice-cold sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts .

- Personal protective equipment (PPE): Chemical-resistant gloves (e.g., nitrile), fume hoods, and emergency eyewash stations .

Q. How can researchers resolve contradictions in reported reactivity data for cyclopropane carbonyl chlorides?

- Methodological Answer : Discrepancies often arise from solvent polarity or trace moisture. Systematic approaches include:

- Controlled Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar (e.g., hexane) solvents .

- Isotopic Labeling : Use D₂O to track hydrolysis pathways and identify intermediates via ¹H NMR .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilicity of the carbonyl carbon under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.